A2B Receptor Antagonist Potency Relative to Structural Analogs
Publicly available quantitative comparator data for the specific benzyl analog are absent from primary literature and patent disclosures. Patent US20070270433 describes the class as potent human A2B receptor antagonists as measured in a CHO-A2B-cAMP assay but does not report individual IC50 values for the benzyl congener [1]. Without per-compound values, differentiation against close analogs such as 1-(3-fluoro-4-methylphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea (CAS 1105209-38-8) or 1-(3-chlorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea (CAS 1171878-96-8) cannot be quantified [1].
| Evidence Dimension | A2B receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed |
| Comparator Or Baseline | Class-level patent statement of 'potent human A2B receptor antagonist activity' |
| Quantified Difference | Cannot be calculated |
| Conditions | CHO-A2B-cAMP assay (patent context) |
Why This Matters
Procurement decisions require compound-specific potency; absence of disclosed data prevents evidence-based differentiation from in-class analogs.
- [1] Brinkman JA, Cheung AW, Firooznia F, et al. Thiazolo-pyrimidine/pyridine urea derivatives. US Patent Application US20070270433, filed May 11, 2007. View Source
